molecular formula C4H9NaO3S B146105 Sodium 1-butanesulfonate CAS No. 2386-54-1

Sodium 1-butanesulfonate

Cat. No. B146105
CAS RN: 2386-54-1
M. Wt: 160.17 g/mol
InChI Key: XQCHMGAOAWZUPI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-butanesulfonate is a compound that has been studied for its interactions with various enzymes and its potential applications in polymer chemistry and ionic liquids. It is known to have specific effects on enzyme activity and has been incorporated into polymers to modify their properties. Additionally, its conformational behavior has been analyzed in different states, providing insights into its molecular structure .

Synthesis Analysis

The synthesis of sodium 1-butanesulfonate-related compounds involves various chemical reactions. For instance, poly(1,4-butylene isophthalate)s containing sodium sulfonate groups were synthesized from dimethyl isophthalate and 1,4-butanediol, with the introduction of sulfonate groups affecting the polymer's solubility and thermal properties . In another study, 4-(Succinimido)-1-butane sulfonic acid was prepared by mixing succinimide and 1,4-butanesultone, showcasing a simple and safe synthesis method for a Brønsted acid catalyst .

Molecular Structure Analysis

The conformational behavior of sodium 1-butanesulfonate has been studied using Raman spectroscopy and theoretical calculations. The compound exhibits different conformations in the solid state and in aqueous solution, with characteristic stretching bands indicating the presence of trans and gauche conformations around the CC–CS bond .

Chemical Reactions Analysis

Sodium 1-butanesulfonate and its derivatives participate in various chemical reactions. For example, the sulfonate groups in polymers affect the glass transition temperature and crystallization due to the introduction of bulky groups into the polymer backbone . Additionally, 4-(Succinimido)-1-butane sulfonic acid acts as a catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 1-butanesulfonate derivatives have been characterized in several studies. Polymers containing sodium sulfonate groups displayed altered solubility and thermal properties, with water dispersibility observed in samples containing a high concentration of sulfonate groups . The thermophysical characteristics of N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts were investigated, revealing low melting points and potential use as ionic liquids and solid electrolytes . The solvation of sodium chloride in ionic liquids containing butyl groups was also studied, indicating specific interactions and solvation structures at the solid/liquid interface .

Scientific Research Applications

Interaction with Enzymes

  • Sodium 1-butanesulfonate has been studied for its interaction with enzymes. Research has shown that while sodium 1-butanesulfonate generally remains inactive at studied concentrations, sodium dodecyl sulfate demonstrates a selective inhibitory effect on various enzymes such as alcohol dehydrogenase and lactate dehydrogenase (Vincenzini et al., 1982).

Redox Cyclability in Polyaniline

  • Sodium 1-butanesulfonate has been used in the synthesis of water-soluble polymers, showing higher redox cyclability than unsubstituted polyaniline. This was demonstrated through spectroelectrochemical and cyclic voltammetric studies (Kim et al., 1994).

Conformational Behavior Analysis

  • The conformational behavior of sodium 1-butanesulfonate has been studied using Raman spectroscopy and theoretical calculations. This research helps in understanding the molecular structure and behavior in various states (Ohno et al., 2000).

Ionic Liquid Properties

  • Sodium 1-butanesulfonate has been explored for its potential use as an ionic liquid and solid electrolyte. Studies on N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts demonstrate thermophysical characteristics relevant to these applications (Forsyth et al., 2006).

Bioactivity and Stability in Biological Media

  • Research on gold nanoparticles functionalized by sodium 3-mercapto-1-propanesulfonate (closely related to sodium 1-butanesulfonate) has revealed their stability in biological media and bioactivity, particularly in drug delivery systems (Rossi et al., 2016).

Synthesis and Properties of Water-Soluble Polypyrrole

  • Sodium 1-butanesulfonate is involved in the synthesis of water-soluble polypyrrole, exhibiting properties like higher conductivity due to self-doping by protons (Chang et al., 1998).

Developmental Toxicity Studies

  • The sodium salt of 2,3-dimercapto-1-propanesulfonic acid (related to sodium 1-butanesulfonate) has been evaluated for developmental toxicity in mice, showing no significant developmental toxic effects at tested levels (Bosque et al., 1990).

Synthesis of Functional Materials

  • Studies on the synthesis of sodium 1-butanesulfonate derivatives have explored their application in producing functional materials with diverse uses such as gelling agents and emulsifiers (Zheng-guo, 2005).

GABA Receptor Antagonism Studies

  • Research on sodium dimercaptopropanesulfonate (related to sodium 1-butanesulfonate) has investigated its effects on the antagonism of certain substances to the gamma-aminobutyric acid (GABA) receptor, demonstrating its protective role (Zhang et al., 2001).

properties

IUPAC Name

sodium;butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S.Na/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCHMGAOAWZUPI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2386-47-2 (Parent)
Record name Sodium 1-butanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20883837
Record name 1-Butanesulfonic acid, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-butanesulfonate

CAS RN

2386-54-1
Record name Sodium 1-butanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanesulfonic acid, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium butane-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 1-BUTANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SX3XD39H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1-butanesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 1-butanesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 1-butanesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 1-butanesulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 1-butanesulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 1-butanesulfonate

Citations

For This Compound
169
Citations
K Ohno, M Fukuda, H Yoshida, H Tamaoki… - Journal of Molecular …, 2000 - Elsevier
… between the isolated C β –D stretching wavenumbers and the local conformation near the SO 3 − ion, we have studied in this work the vibrational spectra of sodium 1-butanesulfonate-2-…
Number of citations: 9 www.sciencedirect.com
R Sasai, S Yamamoto, A Naito - Nanomaterials, 2021 - mdpi.com
In this study, we investigated the photoluminous spectroscopic behavior of hybrid powder incorporating both anionic fluorescein dye (AFD) and 1-butanesulfonate (C4S) with layered …
Number of citations: 4 www.mdpi.com
J Zheng, M Ohata, N Furuta, W Kosmus - Journal of Chromatography A, 2000 - Elsevier
… The mobile phases used in this study were prepared by dissolving an appropriate amount of sodium 1-butanesulfonate, malonic acid and tetramethylammonium hydroxide (TMAH) in 1 l …
Number of citations: 111 www.sciencedirect.com
XS Han, CD Williams, DF Lee, CI Round - Chemical communications, 2002 - pubs.rsc.org
High silicon content SAPO4-5 (up to 0.511 atoms per unit cell) has been synthesised, using sodium 3-bromopropanesulfonate, sodium 1-butanesulfonate, sodium naphthalene-1-…
Number of citations: 4 pubs.rsc.org
J Zheng, M Ohata, N Furuta - Journal of Analytical Atomic Spectrometry, 2002 - pubs.rsc.org
… trimethylselenonium ion (TMSe + ), was achieved within 15 min on a LiChrosorb RP 18 reversed-phase column by using mixed ion-pair reagents of 2.5 mM sodium 1-butanesulfonate …
Number of citations: 55 pubs.rsc.org
K Thakkar, B Bharatiya, D Ray, VK Aswal… - Journal of Molecular …, 2016 - Elsevier
… The micellar solutions of nonionic surfactant Triton X-100 (TX-100) were investigated in the presence of several anionic surfactants, namely sodium 1-butanesulfonate, sodium 1-…
Number of citations: 18 www.sciencedirect.com
LC separation Column - researchgate.net
… Column: Wakopak Navi C30-5, Φ6×250 mm and Φ6×150 mm; Mobile phase: 5 mmol/L sodium 1-butanesulfonate, 4 mmol/L malonic acid, 4 mmol/L tetramethylammonium hydroxide, …
Number of citations: 0 www.researchgate.net
Q Fang, DG Chetwynd, JW Gardner, C Toh… - Materials Science and …, 2003 - Elsevier
We report here on the first investigation into the behaviour of conducting polymers as seals for microvalves. Poly(pyrrole) is known to be reasonably stable in air and is also one of the …
Number of citations: 7 www.sciencedirect.com
P Chantiratikul, S Maneethong, W Thosaikham… - 2009 - osti.gov
… Selenium speciation was carried out by ion-pairing HPLC (2.5 mM sodium 1-butanesulfonate, 8 mM tetramethyl ammonium hydroxide and trifluoro acetic acid at pH 4.5). The organic …
Number of citations: 2 www.osti.gov
KYK Kumar, VR Dama, C Suchitra, TC Maringanti - Analytical Methods, 2020 - pubs.rsc.org
… We hypothesize that achieving mixed mode stationary phase characteristics using hydrophobic NMS-IPRs such as sodium 1-butanesulfonate, at concentrations <10 mM in the …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.